Geissospermine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

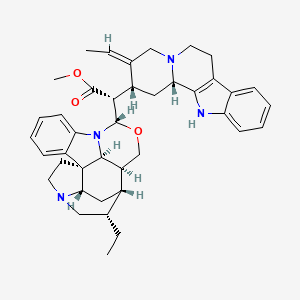

Geissospermine is a indole alkaloid comprising two indole-derived polycyclic moieties joined by a cyclic ether linkage. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor. It is an indole alkaloid, an organic heterotetracyclic compound, an organic heteropentacyclic compound and a methyl ester. It derives from a hydride of a corynan.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Geissospermine has shown significant potential as an antitumor agent. Research indicates that alkaloids extracted from Geissospermum sericeum can induce apoptosis in cancer cells through the activation of caspases. For instance, studies have demonstrated that geissoschizoline, a derivative of this compound, exhibits a notable inhibitory effect on gastric cancer cell lines with an IC50 value of 12.06 µg/mL . The mechanism involves the alteration of the Bcl-2/Bax ratio and the induction of necrosis, emphasizing its selective cytotoxicity against cancer cells while sparing normal cells .

Table 1: Antitumor Efficacy of this compound Derivatives

| Compound | Source | IC50 (µg/mL) | Selectivity Index |

|---|---|---|---|

| Geissoschizoline N4-methylchlorine | Geissospermum sericeum | 12.06 | 39.47 (against ACP02) |

| Alkaloid Fraction | Geissospermum sericeum | 18.29 | Not specified |

Neurological Applications

This compound's interaction with acetylcholinesterase (AChE) has been investigated for potential applications in treating neurodegenerative diseases such as Alzheimer's. Molecular docking studies suggest that this compound can effectively bind to the AChE active site, inhibiting its activity . This inhibition is crucial for increasing acetylcholine levels in the brain, which may help alleviate symptoms associated with cognitive decline.

Table 2: Inhibitory Effects on Acetylcholinesterase

| Compound | Source | Binding Affinity | Mechanism |

|---|---|---|---|

| This compound | Geissospermum vellosii | High | Competitive inhibition |

Antimicrobial Properties

The antimicrobial effects of this compound and its derivatives have also been documented. Studies indicate that extracts from Geissospermum species possess activity against various pathogens, including bacteria and fungi . The compounds exhibit broad-spectrum antimicrobial activity, making them potential candidates for developing new antibiotics.

Table 3: Antimicrobial Activity of this compound Derivatives

| Pathogen | Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | This compound | 32 µg/mL |

| Escherichia coli | This compound | 64 µg/mL |

Anti-Inflammatory Effects

Research has highlighted this compound's anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. The compound has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation and pain .

Eigenschaften

Molekularformel |

C40H48N4O3 |

|---|---|

Molekulargewicht |

632.8 g/mol |

IUPAC-Name |

methyl (2R)-2-[(2R,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-2-[(1R,9S,12S,13S,14S,19S,21S)-14-ethyl-10-oxa-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6-trien-9-yl]acetate |

InChI |

InChI=1S/C40H48N4O3/c1-4-23-21-43-17-15-40-30-11-7-9-13-32(30)44-37(40)29(27(23)19-34(40)43)22-47-38(44)35(39(45)46-3)28-18-33-36-26(14-16-42(33)20-24(28)5-2)25-10-6-8-12-31(25)41-36/h5-13,23,27-29,33-35,37-38,41H,4,14-22H2,1-3H3/b24-5-/t23-,27+,28+,29+,33+,34+,35-,37+,38+,40-/m1/s1 |

InChI-Schlüssel |

ISDWYSGTYITCHG-OCNKQYNFSA-N |

SMILES |

CCC1CN2CCC34C2CC1C5C3N(C(OC5)C(C6CC7C8=C(CCN7CC6=CC)C9=CC=CC=C9N8)C(=O)OC)C1=CC=CC=C41 |

Isomerische SMILES |

CC[C@@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1[C@H]5[C@@H]3N([C@@H](OC5)[C@@H]([C@H]\6C[C@H]7C8=C(CCN7C/C6=C/C)C9=CC=CC=C9N8)C(=O)OC)C1=CC=CC=C41 |

Kanonische SMILES |

CCC1CN2CCC34C2CC1C5C3N(C(OC5)C(C6CC7C8=C(CCN7CC6=CC)C9=CC=CC=C9N8)C(=O)OC)C1=CC=CC=C41 |

Synonyme |

geissospermine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.